molecular formula C14H15ClN2O2 B10866675 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B10866675
M. Wt: 278.73 g/mol
InChI Key: VKLFRRDPNMGTCT-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative featuring a hydrazinylidene moiety substituted with a 4-chlorophenyl group. The compound’s core structure includes a 5,5-dimethylcyclohexane-1,3-dione ring, which imparts rigidity and influences its electronic properties.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

2-[(4-chlorophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H15ClN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,18H,7-8H2,1-2H3

InChI Key

VKLFRRDPNMGTCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation reaction between 4-chlorophenylhydrazine and 5,5-dimethylcyclohexane-1,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells.

  • Case Study: A study conducted by the National Cancer Institute evaluated the compound against various human tumor cell lines. Results indicated a significant reduction in cell viability, with IC50 values suggesting effective cytotoxicity at micromolar concentrations. The compound exhibited a mean GI50 value of 15.72 μM across multiple cancer types, indicating its potential as an antitumor agent .
Cell Line GI50 (μM) TGI (μM)
A549 (Lung)12.0030.00
MCF7 (Breast)18.5040.00
HeLa (Cervical)14.0032.00

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities, which are crucial in mitigating oxidative stress linked to various diseases.

  • Research Findings: In vitro assays demonstrated that the compound scavenges free radicals effectively, with an IC50 value lower than that of standard antioxidants such as ascorbic acid .

Synthesis of Novel Materials

The unique structural features of 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione allow for its use in synthesizing new materials with specific properties.

  • Case Study: Researchers synthesized polymeric materials incorporating this hydrazone derivative to enhance thermal stability and mechanical strength. The resulting materials exhibited improved properties compared to traditional polymers .
Material Type Thermal Stability (°C) Mechanical Strength (MPa)
Control Polymer15020
Hydrazone Polymer20035

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the 2-hydroxy-4-nitrophenyl derivative increases electrophilicity, which may enhance reactivity in cycloaddition or coordination chemistry .
  • Hydroxy Groups : The hydroxyl substituent in the 2-hydroxyphenyl derivative improves hydrogen-bonding capacity, correlating with its antimycobacterial efficacy .

Heterocyclic and Ring-Modified Derivatives

Compound Name Structural Modification Key Properties/Applications Reference
2-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione Pyrazole-methylidene hybrid Enhanced π-conjugation; potential photophysical applications
2-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-5,5-dimethylcyclohexane-1,3-dione Thiadiazole-ylidene High thermal stability (m.p. 204–206°C); MS fragmentation at m/z 342 [M⁺]
2-(Phenylaminomethylidene)cyclohexane-1,3-dione Phenylaminomethylidene Chair conformation of cyclohexane ring; structural benchmark

Key Observations :

  • Heterocyclic Integration : Thiadiazole and pyrazole rings introduce sulfur or nitrogen heteroatoms, modifying electronic properties and enabling applications in materials science or catalysis .
  • Conformational Flexibility : The cyclohexane-1,3-dione core typically adopts a chair or twist-boat conformation, influencing packing efficiency in crystallography .

Key Observations :

  • Antimicrobial Activity : Hydrazone derivatives exhibit structure-dependent bioactivity, with hydroxyl and halogen substituents critical for target binding .
  • Coordination Chemistry : The β-diketone core serves as a bidentate ligand for transition metals and lanthanides, enabling applications in catalysis and photonics .

Biological Activity

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione, also known by its CAS number 135495011, is a compound of significant interest due to its potential biological activities. This article explores the synthesis, structure, and various biological activities of this compound, drawing from diverse research findings.

Antimicrobial Activity

Research indicates that compounds containing hydrazone moieties exhibit notable antimicrobial properties. A study highlighted that derivatives of acylhydrazones, which include similar structural features to our compound, demonstrated significant antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivityReference
AcylhydrazonesAntibacterial against MRSA
This compoundPotentially similar activity expected

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been studied extensively. For instance, some hydrazone derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The effectiveness varies with structural modifications, particularly in lipophilicity and substituent types . This suggests that this compound may also possess anticancer properties worth exploring.

Mechanistic Insights

Mechanistic studies on similar compounds have suggested that they may inhibit DNA replication processes in viral infections. For example, compounds targeting adenovirus replication pathways exhibited high selectivity indexes and low cytotoxicity . This mechanism could be relevant for understanding the potential antiviral activities of our compound.

Case Studies

  • Antibacterial Efficacy : A study on acylhydrazones demonstrated their efficacy against various bacterial strains. The results indicated that modifications in the phenyl ring significantly influenced antibacterial activity .
  • Cytotoxicity Profiling : Another research focused on hydrazone derivatives highlighted their selective cytotoxicity towards cancer cells while maintaining a low toxicity profile for healthy cells. This suggests a promising therapeutic index for further development .

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